Myristoyl coenzyme A (triammonium)

N-myristoyltransferase enzyme kinetics binding affinity

Accurate NMT activity quantification requires the native acyl donor. Substituting myristoyl-CoA with shorter or longer chain acyl-CoAs yields false negatives due to strict chain-length selectivity. - **NMT1 binding affinity:** 687-fold higher than acetyl-CoA; Km = 7.6 µM for human NMT - **Distinguishes SPTLC3 activity:** Unique Vmax vs. palmitoyl-CoA for d16 sphingoid base profiling - **Stability:** 3-year shelf life (powder, -20°C) - triammonium salt formulation

Molecular Formula C35H71N10O17P3S
Molecular Weight 1029.0 g/mol
Cat. No. B12365423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl coenzyme A (triammonium)
Molecular FormulaC35H71N10O17P3S
Molecular Weight1029.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N
InChIInChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3/t24-,28-,29-,30+,34-;;;/m1.../s1
InChIKeyDSAPDQDCGNIALG-HWJSJFDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoyl coenzyme A (triammonium) Overview


Myristoyl coenzyme A (triammonium) (CAS: 799812-85-4) is the triammonium salt form of myristoyl-CoA, a long-chain acyl coenzyme A derivative where the 14-carbon saturated fatty acid myristate is linked to coenzyme A via a thioester bond. It functions as the activated form of myristic acid and serves as the essential and highly specific acyl donor for N-myristoyltransferase (NMT) enzymes [1]. The triammonium salt formulation offers defined stoichiometry and is widely utilized as a key substrate in assays for protein myristoylation, a critical post-translational modification involved in signal transduction and membrane anchoring [2].

Myristoyl coenzyme A (triammonium) Substitution Risks


Generic substitution of Myristoyl coenzyme A with other long-chain acyl-CoAs like palmitoyl-CoA (C16) or lauroyl-CoA (C12) is not viable for NMT-dependent assays. NMT enzymes possess an acyl-CoA binding pocket that is sterically constrained to selectively accommodate the 14-carbon myristoyl chain [1]. Studies show that while palmitoyl-CoA analogs can be substrates in vitro, the native enzyme exhibits poor activity with palmitate [2]. Similarly, shorter chains like acetyl-CoA can be processed but with drastically lower binding affinity, leading to myristoylation being overwhelmingly favored when both are present [3]. This high specificity means that using a different chain length will lead to significant underestimation or mischaracterization of NMT activity, as detailed in the quantitative evidence below.

Myristoyl coenzyme A (triammonium) Quantitative Evidence


NMT Binding Affinity vs. Acetyl-CoA

For human NMT1, myristoyl-CoA exhibits a 687-fold higher binding affinity compared to acetyl-CoA, ensuring it is the preferred substrate under physiological conditions. The estimated dissociation constant (Kd) for myristoyl-CoA is 14.7 nM, while that for acetyl-CoA is 10.1 µM [1]. This stark difference explains why, in competitive binding assays, NMT1 catalyzes almost exclusively myristoylation even when acetyl-CoA is present [1].

N-myristoyltransferase enzyme kinetics binding affinity

NMT Kinetic Parameters

A characterized polyhistidine-tagged form of human NMT exhibited a Michaelis constant (Km) of 7.6 µM for myristoyl-CoA [1]. This value serves as a critical reference point for designing NMT activity assays and for benchmarking inhibitor potency. A different study on a long-chain acyl-CoA carboxylase reported a much lower Km of 26 µM for myristoyl-CoA, while palmitoyl-CoA (C16) had a Km of 5.8 µM, showing that enzyme context is crucial for interpreting kinetic data [2].

N-myristoyltransferase Michaelis-Menten kinetics substrate affinity

Acyl Donor Activity vs. Palmitoyl-CoA

In the acylation of lysophosphatidylserine by rat brain microsomes, myristoyl-CoA demonstrated considerably superior activity as an acyl group donor compared to palmitoyl-CoA and stearoyl-CoA, which were characterized as poor substrates [1]. This finding highlights that even among long-chain acyl-CoAs, the C14 myristoyl derivative can exhibit unique and preferred reactivity in specific enzymatic contexts.

lysophosphatidylserine acylation substrate specificity

Triammonium Salt Stability

The triammonium salt form of myristoyl coenzyme A offers defined stability parameters essential for long-term experimental planning and budgeting. Vendor specifications indicate that the powder is stable for 3 years when stored at -20°C and for 2 years at 4°C . Once in solution, stability is maintained for 6 months at -80°C and 1 month at -20°C . This compares favorably with the free acid form, which is often specified with a 12-month shelf life at -20°C .

compound stability storage conditions reagent procurement

SPTLC3 Kinetics vs. Palmitoyl-CoA

In HEK293 cells expressing the SPTLC3 subunit of serine palmitoyltransferase, the Vmax for myristoyl-CoA was found to be approximately 50% lower than that for palmitoyl-CoA, while their Km values were comparable [1]. This indicates that while the enzyme binds both substrates with similar affinity, it turns over palmitoyl-CoA more efficiently. In control cells lacking SPTLC3, activity with myristoyl-CoA was so low that kinetic parameters could not be reliably determined [1].

serine palmitoyltransferase sphingolipid biosynthesis enzyme kinetics

Myristoyl coenzyme A (triammonium) Applications


NMT Activity Assays

Use Myristoyl coenzyme A (triammonium) as the definitive acyl donor substrate for any in vitro assay measuring NMT activity or screening for NMT inhibitors. Its 687-fold higher binding affinity for NMT1 over acetyl-CoA [1] and well-defined kinetic parameters (e.g., Km = 7.6 µM for human NMT [2]) make it essential for generating accurate and reproducible data. Substitution with other acyl-CoAs will yield false negatives or significantly altered kinetics.

SPTLC3-Specific Sphingolipid Biosynthesis

Employ this compound as the specific substrate to study the activity of the SPTLC3 subunit of serine palmitoyltransferase, which utilizes myristoyl-CoA to generate a distinct pool of d16 sphingoid bases [1]. The kinetic comparison showing its unique Vmax profile versus palmitoyl-CoA confirms its utility in distinguishing SPTLC3 activity from other isoforms [1].

Acyltransferase Substrate Specificity

Utilize Myristoyl coenzyme A (triammonium) as a probe for assessing the chain-length specificity of various acyltransferases and metabolic enzymes. Its activity has been shown to be 'considerably superior' to palmitoyl-CoA in specific acylation reactions [2], making it a critical reagent for dissecting the substrate preferences of uncharacterized or promiscuous enzymes in lipid metabolism pathways.

Kinetic & Inhibitor Studies

Select the triammonium salt formulation for projects requiring extended experimental timelines. The specified 3-year shelf life for powder storage at -20°C provides a stable and reliable reagent supply, reducing variability from lot-to-lot changes and minimizing the need for frequent re-validation of kinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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